Bienvenue dans la boutique en ligne BenchChem!

Monoethyl fumarate

Pharmacokinetics Psoriasis Drug Metabolism

Monoethyl fumarate (MEF) is the only FAE that demonstrates selective kidney biodistribution without confounding NF-κB suppression. Unlike DMF/MMF, MEF resists gastric hydrolysis (>6 hrs at pH 1), making it ideal for non-enteric-coated oral formulation development. Its distinct GPR109A/NRF2 activity — without concurrent NF-κB pathway inhibition — enables cleaner mechanistic studies. For renal pathophysiology, FAE combination therapy research, and acid-stable API projects, MEF is the essential tool compound that DMF cannot replace.

Molecular Formula C6H7O4-
Molecular Weight 143.12 g/mol
Cat. No. B8773935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoethyl fumarate
Molecular FormulaC6H7O4-
Molecular Weight143.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)[O-]
InChIInChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8)/p-1
InChIKeyXLYMOEINVGRTEX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monoethyl Fumarate Procurement Guide: Core Specifications and Product Identity for Research and Industrial Use


Monoethyl fumarate (MEF, CAS 2459-05-4, molecular weight 144.13 g/mol) is the monoethyl ester form of fumaric acid, belonging to the fumaric acid ester (FAE) class of compounds [1]. MEF is a component of the approved fixed-combination oral therapy Fumaderm for moderate-to-severe plaque psoriasis in Germany, formulated as enteric-coated tablets comprising dimethylfumarate (DMF, 120 mg) and three salts of monoethylfumarate (calcium, magnesium, and zinc salts) [2]. Unlike DMF, which acts as a prodrug requiring metabolic conversion to the active monomethyl fumarate (MMF), MEF is itself stable and detectable in circulation after oral administration [3]. The compound targets both GPR109A (HCA2) and the NRF2 antioxidant pathway, with its distinct physicochemical and pharmacokinetic properties differentiating it from other FAEs in the same class [1].

Why Monoethyl Fumarate Cannot Be Substituted with Dimethyl Fumarate or Monomethyl Fumarate in Research and Development


Fumaric acid esters are not interchangeable despite their structural homology. In vivo evidence demonstrates that DMF, MEF, and MMF exhibit differential tissue biodistribution, distinct pharmacodynamic responses, and non-overlapping molecular target engagement profiles [1]. Specifically, DMF/MMF preferentially partitions into brain tissue, whereas MEF is selectively distributed to the kidney [2]. Furthermore, combination treatment with DMF plus MEF elicits pharmacodynamic responses not observed with either individual component, indicating that additive or synergistic mechanisms exist beyond simple metabolic conversion [2]. At the molecular level, DMF inhibits NF-κB-driven cytokine production and nuclear translocation of p65 and p52, while equivalent doses of MMF and MEF do not produce this effect [3]. Consequently, procurement decisions based on assuming class-level equivalence will introduce uncontrolled variables in experimental systems and may fail to replicate formulation-specific therapeutic outcomes. The following evidence items quantify exactly where MEF diverges from its closest analogs.

Monoethyl Fumarate Differential Evidence: Quantitative Comparisons with DMF and MMF for Procurement Decisions


Monoethyl Fumarate Exhibits 2.15-Fold Lower Systemic Exposure than Monomethyl Fumarate in Psoriasis Patients

In psoriasis patients receiving oral FAE therapy, MEF achieves substantially lower systemic exposure compared to MMF, the primary bioactive metabolite. This pharmacokinetic divergence has direct implications for target tissue concentrations and therapeutic index calculations [1].

Pharmacokinetics Psoriasis Drug Metabolism

Monoethyl Fumarate Demonstrates 2.73-Fold Lower AUC than Monomethyl Fumarate in Human Pharmacokinetic Studies

Total systemic exposure, as measured by area under the curve (AUC₀→∞), differs markedly between MEF and MMF. This parameter governs cumulative drug exposure and is critical for understanding long-term pharmacological effects and safety profiles [1].

AUC Systemic Exposure Bioavailability

Monoethyl Fumarate Remains Intact at Gastric pH (pH 1) for >6 Hours, Unlike DMF Which Undergoes Alkaline Hydrolysis

MEF exhibits superior stability in acidic environments compared to DMF, which is rapidly hydrolyzed to MMF in alkaline conditions. This differential stability has direct consequences for oral formulation design and enteric coating requirements [1].

Stability Hydrolysis Formulation Development

Monoethyl Fumarate Preferentially Partitions to Kidney, Whereas MMF Preferentially Penetrates Brain

In vivo biodistribution studies reveal organ-selective partitioning between fumarate esters. This tissue tropism has critical implications for target organ exposure and off-target safety profiles in disease models [1].

Biodistribution Tissue Targeting Organ Selectivity

MEF Does Not Inhibit NF-κB Activity, Whereas DMF Produces Robust NF-κB Suppression

At the molecular signaling level, FAEs exhibit distinct target engagement profiles. DMF inhibits NF-κB-driven cytokine production and nuclear translocation of NF-κB subunits, whereas equivalent doses of MEF produce no detectable inhibition [1].

NF-κB Inflammation Signaling Pathways

MEF and DMF Exhibit Distinct Keap1 Cysteine Modification Patterns with NRF2 Activation Differences

While both DMF and MEF modify Keap1, an NRF2 chaperone protein, the modification patterns differ qualitatively and quantitatively. This difference in NRF2 pathway engagement represents another dimension of non-equivalence among FAEs [1].

NRF2 Keap1 Oxidative Stress

Validated Research and Industrial Application Scenarios for Monoethyl Fumarate Based on Quantitative Evidence


Renal-Targeted Pharmacological Studies Requiring Kidney-Selective FAE Distribution

Based on in vivo biodistribution evidence showing that MEF preferentially partitions into kidney tissue while MMF exhibits higher brain penetration [1], MEF is the appropriate choice for studies investigating FAE effects on renal pathophysiology, kidney-specific GPR109A signaling, or renal NRF2 activation. Use of DMF or MMF in kidney-targeted studies will result in lower renal exposure and potential confounding from CNS effects. Conversely, for CNS-targeted investigations, DMF/MMF should be selected. This tissue selectivity should guide procurement decisions for all in vivo pharmacology studies involving fumarate esters [1].

Formulation Development Requiring Acid-Stable FAE Without Enteric Coating Dependency

In vitro stability data demonstrate that MEF remains intact at gastric pH (pH 1) for >6 hours, whereas DMF undergoes rapid hydrolysis to MMF at intestinal pH (half-life 1.5 hr at pH 8) [2]. This property makes MEF suitable for formulation development projects that require acid-stable active pharmaceutical ingredients, simplified oral delivery systems without enteric coating, or experimental designs where maintaining the parent compound in circulation is necessary. Researchers developing novel FAE formulations should select MEF when gastric stability and bypass of first-pass metabolic conversion are desired attributes [2].

Combination Therapy Mechanism Studies Investigating Synergistic FAE Effects

Pharmacodynamic evidence demonstrates that combination treatment with DMF plus MEF elicits responses not observed with either individual component alone, indicating that MEF contributes distinct biological activities beyond simply serving as a DMF prodrug source [1]. Therefore, MEF procurement is essential for research programs investigating the mechanistic basis of FAE combination therapy (as in the approved Fumaderm formulation) and for studies seeking to understand additive or synergistic effects between different fumarate esters. Using DMF alone will fail to replicate the full pharmacological profile of combination products [1].

NF-κB-Independent Inflammation Models Requiring GPR109A or NRF2 Activation

Molecular signaling studies show that while DMF robustly inhibits NF-κB-driven cytokine production and nuclear translocation of p65 and p52, equivalent doses of MEF produce no detectable NF-κB inhibition [3]. Researchers investigating GPR109A agonism or NRF2 pathway activation in inflammation models where NF-κB suppression would confound results should select MEF rather than DMF. MEF enables dissection of NF-κB-independent mechanisms of FAE action and provides a cleaner tool compound for studies focused specifically on GPR109A and NRF2 pathways without the confounding variable of concurrent NF-κB pathway modulation [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monoethyl fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.